molecular formula C18H19N3O2S2 B2913491 2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 1904186-65-7

2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Cat. No. B2913491
CAS RN: 1904186-65-7
M. Wt: 373.49
InChI Key: YWCONJJSZNPZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality 2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Antimicrobial Evaluation of Thienopyrimidine Derivatives A study reported the synthesis of thienopyrimidine derivatives with pronounced antimicrobial activity. This research highlighted the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antifungal Properties and Agricultural Applications Another study explored the antifungal activities of thieno[2,3-d]pyrimidine derivatives against various plant pathogens, indicating their use in agricultural settings to protect crops from fungal diseases (Konno et al., 1989).

Cancer Research

Apoptosis-Inducing Agents for Breast Cancer Research has identified derivatives of thieno[2,3-d]pyrimidin-4(3H)-one as potential apoptosis-inducing agents for breast cancer. These compounds have shown significant antiproliferative potential against cancer cell lines, highlighting their promise in cancer therapeutics (Gad et al., 2020).

Dual Inhibitors for Cancer Therapy A study synthesized compounds as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. The research indicated the potential of these compounds as antitumor agents, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in targeting cancer (Gangjee et al., 2009).

Antiviral Research

Anti-Influenza Virus Activity A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This indicates the potential application of related compounds in antiviral research (Hebishy et al., 2020).

properties

IUPAC Name

2-ethylsulfanyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-3-24-15-7-5-4-6-13(15)16(22)19-9-10-21-12(2)20-17-14(18(21)23)8-11-25-17/h4-8,11H,3,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCONJJSZNPZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide

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